molecular formula C22H21N5O3 B2943539 2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-79-1

2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2943539
CAS RN: 899966-79-1
M. Wt: 403.442
InChI Key: SCHPNYONUQNTBR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxy group, a pyrazolo[3,4-d]pyrimidin-5(4H)-one group, and a p-tolyl group . These groups are common in organic chemistry and are often seen in various chemical compounds .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-one group. This group contains a pyrimidine ring fused with a pyrazole ring, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For instance, tolyl groups can act as leaving groups in nucleophilic substitutions .

Scientific Research Applications

Organic Synthesis

This compound can serve as a precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to reactions that can lead to the formation of new rings, particularly those containing nitrogen, such as quinazolines and thiazolidines .

Medicinal Chemistry

Due to the presence of the pyrazolopyrimidinone core, this compound may be useful in the development of new pharmaceuticals. This core is found in several drugs and is known for its potential biological activity, including kinase inhibition which is crucial in cancer treatment .

Catalysis

The compound’s structure suggests it could act as a ligand for metal catalysts used in various organic transformations. This could be particularly useful in reactions requiring regioselective pathways .

Material Science

The compound could be modified to create materials with specific electronic properties. For example, its aromatic system might be utilized in the design of organic semiconductors or other electronic materials .

Analytical Chemistry

Derivatives of this compound could be synthesized to serve as standards or reagents in analytical methods, such as chromatography or mass spectrometry, aiding in the detection of similar compounds or related substances .

Biochemistry Research

The compound might be used as a starting point for the synthesis of probes or inhibitors that can interact with specific enzymes or receptors, providing insights into their functioning and aiding in the study of various diseases .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-30-18-10-6-16(7-11-18)12-20(28)25-26-14-23-21-19(22(26)29)13-24-27(21)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHPNYONUQNTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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